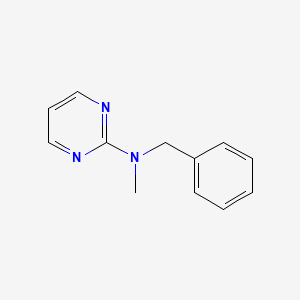

N-benzyl-N-methylpyrimidin-2-amine

Description

N-Benzyl-N-methylpyrimidin-2-amine is a pyrimidine derivative featuring a benzyl and a methyl group attached to the amine nitrogen at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them structurally distinct from pyridines (one nitrogen) and benzimidazoles (fused benzene and imidazole rings). This compound is of interest in medicinal chemistry due to the pyrimidine scaffold’s prevalence in pharmaceuticals, agrochemicals, and materials science. Its derivatives often exhibit varied biological activities, including kinase inhibition and antimicrobial properties, depending on substituent patterns .

Properties

IUPAC Name |

N-benzyl-N-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-15(12-13-8-5-9-14-12)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPVZUUAJRIINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-N-methylpyrimidin-2-amine and related pyrimidine/pyridine derivatives:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., NO₂): Compounds like N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine () exhibit decreased solubility in polar solvents due to nitro groups but enhanced stability in organic matrices.

- Electron-Donating Groups (e.g., CH₃, OPh): Methyl and phenoxy substituents () increase lipophilicity, improving membrane permeability in biological systems.

Preparation Methods

Reaction Conditions and Mechanism

The palladium-catalyzed amination of pyrimidine derivatives represents a state-of-the-art method for constructing N-benzyl-N-methylpyrimidin-2-amine. As detailed in a catalytic study, this approach employs Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) as a ligand system, with Cs₂CO₃ as a base in dioxane at 100°C . The reaction likely follows a Buchwald-Hartwig amination mechanism, involving oxidative addition of a C–N bond to palladium, transmetallation with the amine, and reductive elimination to form the target compound.

The use of XPhos , a bulky biphenylphosphine ligand, enhances catalytic activity by stabilizing the palladium center and preventing undesirable side reactions such as β-hydride elimination. Solvent choice is critical: dioxane’s high boiling point (101°C) facilitates reflux conditions, while its moderate polarity favors the dissolution of both aromatic substrates and inorganic bases.

Alkylation of Amine Precursors

Direct N-Alkylation Strategy

A scalable alternative involves the alkylation of N-methylpyrimidin-2-amine with benzyl bromide under basic conditions. Adapted from a general N-benzylamine synthesis protocol, this method utilizes triethylamine (1.1 equiv) in acetonitrile at 70°C for 3–5 hours. The mechanism proceeds via an SN2-type nucleophilic substitution , where the deprotonated amine attacks the electrophilic benzyl carbon.

Table 1: Alkylation Reaction Parameters

Challenges and Side Reactions

Competitive over-alkylation is a notable limitation, as the secondary amine product (N-benzyl-N-methylpyrimidin-2-amine) may react further with excess benzyl bromide to form quaternary ammonium salts. To mitigate this, strict stoichiometric control of benzyl bromide (1.1 equiv) and the use of a bulky base (e.g., DIPEA ) are recommended. Additionally, residual moisture in acetonitrile can hydrolyze benzyl bromide to benzyl alcohol, necessitating rigorous solvent drying.

Bromination-Amination Sequential Approach

Amination with N-Methylbenzylamine

The brominated intermediate is subsequently treated with N-methylbenzylamine in the presence of sodium carbonate to neutralize HBr byproducts. This step proceeds via nucleophilic aromatic substitution (SNAr), where the amine attacks the electron-deficient bromopyrimidine ring. Reaction conditions (45–50°C, 1–3 hours) are milder than those required for alkylation, potentially reducing energy costs.

Table 2: Bromination-Amination Parameters

| Step | Reagents/Conditions | Source |

|---|---|---|

| Bromination | C₅H₅N·HBr·Br₂, sherwood oil | |

| Amination | N-methylbenzylamine, Na₂CO₃ | |

| Temperature | 45–50°C | |

| Reaction Time | 1–3 hours |

Comparative Analysis and Optimization Strategies

Efficiency and Scalability

-

Palladium-catalyzed method : Superior for low-volume, high-value applications but limited by Pd cost (~$50/g for Pd(OAc)₂).

-

Alkylation route : Cost-effective for bulk synthesis but requires precise stoichiometry to avoid over-alkylation.

-

Bromination-amination : Industrially viable due to inexpensive reagents, though bromine handling poses safety concerns.

Purity and Byproduct Management

-

Pd-mediated reactions : Require post-synthesis purification via silica gel chromatography to remove catalyst residues.

-

Alkylation : Centrifugation and recrystallization (e.g., using ethanol/water mixtures) effectively isolate the product.

-

Bromination-amination : Salt-forming steps (e.g., HCl addition) precipitate the product, simplifying isolation .

Q & A

Q. What are the standard synthetic routes for N-Benzyl-N-Methylpyrimidin-2-Amine?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example, reductive amination of pyrimidin-2-amine with benzaldehyde derivatives and methylamine can be performed using a catalyst like Pd/NiO under hydrogen gas at 25°C for 10 hours, yielding high purity (up to 95% isolated yield) . Alternatively, nucleophilic substitution between methylamine and activated benzyl halides (e.g., 4-(pyrimidin-2-yl)benzyl chloride) in solvents like dichloromethane or toluene with bases (NaOH or K₂CO₃) is effective . Optimization of solvent polarity and catalyst loading is critical to minimize side reactions.

Q. How is the structural conformation of N-Benzyl-N-Methylpyrimidin-2-Amine characterized?

Methodological Answer: X-ray crystallography is the gold standard. For example, in related compounds like N-Benzylpyridin-2-Amine, dihedral angles between aromatic rings (e.g., 67.2° between benzyl and pyridyl groups) and intermolecular N–H⋯N hydrogen bonding (graph-set motif R₂₂(8)) are resolved using SHELX software . NMR (¹H/¹³C) and FT-IR complement crystallography by confirming proton environments and functional groups (e.g., NH stretching at ~3300 cm⁻¹) .

Q. What analytical techniques ensure purity and identity during synthesis?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors reaction progress and purity. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H at 400 MHz in CDCl₃) identifies characteristic peaks: pyrimidine protons (~8.5 ppm), benzyl CH₂ (~4.5 ppm), and N-methyl (~3.0 ppm) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 225.3 for C₁₃H₁₅N₃⁺) .

Advanced Research Questions

Q. How can catalytic efficiency discrepancies in synthesis be resolved?

Methodological Answer: Contradictory yields (e.g., 84–98% in Pd/NiO-catalyzed reactions) may stem from substrate steric effects or solvent polarity. Systematic optimization using Design of Experiments (DoE) can isolate variables. For example, varying Pd loading (0.5–2.0 wt%), hydrogen pressure (1–5 atm), and solvent polarity (toluene vs. THF) improves reproducibility . Comparative studies with alternative catalysts (e.g., Raney Ni or Pt/C) under identical conditions are recommended .

Q. What computational tools aid in predicting biological activity?

Methodological Answer: Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations assess binding affinities to targets like kinase enzymes. For instance, pyrimidine analogs show affinity for BCR-ABL1 in leukemia studies . Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors predict pharmacokinetic properties . Validation via in vitro assays (e.g., IC₅₀ determination) is critical .

Q. How are crystallographic data contradictions addressed (e.g., X-ray vs. NMR)?

Methodological Answer: Conflicts between X-ray torsion angles and NMR-derived NOE distances require multi-technique validation. For example, if NMR suggests a flexible benzyl group but X-ray shows rigidity, variable-temperature NMR or dynamic crystallography (time-resolved Laue diffraction) can resolve conformational dynamics . SHELXL refinement with anisotropic displacement parameters improves X-ray accuracy .

Q. What strategies enhance selectivity in N-Benzyl-N-Methylpyrimidin-2-Amine derivatives for medicinal applications?

Methodological Answer: Structure-Activity Relationship (SAR) studies guide functionalization. Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position improves target selectivity (e.g., COX-2 inhibition) . Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with Ser530 in COX-2). Parallel synthesis of analogs (e.g., 5-fluoro or 6-methyl substitutions) followed by high-throughput screening validates hypotheses .

Q. How do intermolecular interactions influence solid-state stability?

Methodological Answer: Crystal packing analysis via Mercury software reveals stabilization mechanisms. In N-Benzylpyridin-2-Amine, N–H⋯N hydrogen bonds and C–H⋯π interactions (e.g., benzyl-to-pyridine) enhance lattice energy, reducing hygroscopicity . Differential Scanning Calorimetry (DSC) correlates melting points (e.g., 120–150°C) with packing efficiency. Polymorph screening (via solvent recrystallization) identifies stable forms for formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.